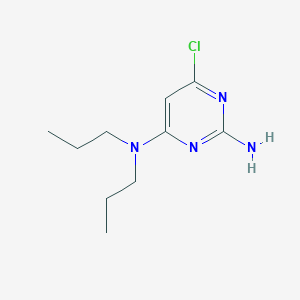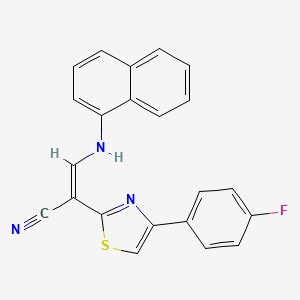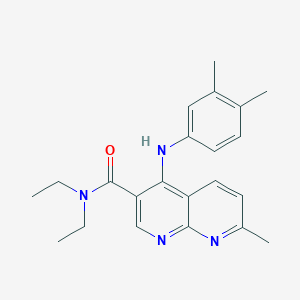![molecular formula C26H23ClN6O4S B3001861 7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893788-10-8](/img/structure/B3001861.png)
7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C26H23ClN6O4S and its molecular weight is 551.02. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline is related to quinazoline derivatives, which have been synthesized and characterized for various applications. For example, Kumar et al. (2021) detailed the synthesis and antibacterial activity of Terazosin Hydrochloride, a derivative of quinazoline, showing its potential in treating hypertension-related diseases (Kumar, Kumar, & Mazumdar, 2021).
Antibacterial and Antifungal Activities
Several studies have focused on the antimicrobial properties of quinazoline derivatives. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, including quinazoline analogs, and tested their antibacterial and antifungal activities, indicating the potential use of such compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer Potential
The anticancer activities of quinazoline derivatives have been explored in several studies. Solomon et al. (2019) examined 4-aminoquinoline derived sulfonyl analogs for their anticancer activities, showing that these compounds could be effective against various cancer cell lines (Solomon, Solomon, Pundir, Pundir, Lee, & Lee, 2019).
Quality Control in Pharmaceutical Development
Quality control methods for compounds such as 7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline, particularly in its derivative forms, are critical in pharmaceutical development. Danylchenko et al. (2018) developed quality control methods for a triazoloquinazoline derivative, emphasizing its importance as an antimalarial agent (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Novel Synthesis Methods
Developing novel synthesis methods for quinazoline derivatives is an ongoing area of research. Acharyulu et al. (2010) explored the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one, contributing to the expanding library of quinazoline derivatives (Acharyulu, Dubey, Reddy, & Suresh, 2010).
Propriétés
IUPAC Name |
[4-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O4S/c1-16-5-7-19(14-17(16)2)38(35,36)25-24-28-23(20-15-18(27)6-8-21(20)33(24)30-29-25)31-9-11-32(12-10-31)26(34)22-4-3-13-37-22/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSEZAGGVPUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C(=O)C6=CC=CO6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3001778.png)
![Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001781.png)
![ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B3001784.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001787.png)

![4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one](/img/structure/B3001790.png)
![2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide](/img/structure/B3001792.png)
![3,4,5,6-tetrachloro-N-[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B3001793.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)
![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3001799.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)
